Solketal

Description

Properties

IUPAC Name |

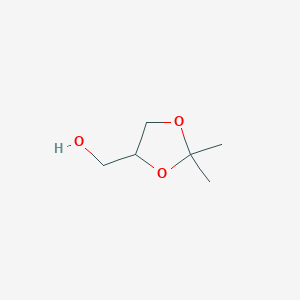

(2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVYQYLELCKWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | ISOPROPYLIDENE GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021845 | |

| Record name | Solketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly odorless liquid; [Merck Index] Colorless oily liquid; Odorless; [ICSC], ODOURLESS OILY COLOURLESS LIQUID. | |

| Record name | 1,3-Dioxolane-4-methanol, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropylidene glycerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYLIDENE GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

188-189 °C | |

| Record name | ISOPROPYLIDENE GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

80 °C c.c. | |

| Record name | ISOPROPYLIDENE GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | ISOPROPYLIDENE GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.06 | |

| Record name | ISOPROPYLIDENE GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.6 | |

| Record name | ISOPROPYLIDENE GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

107.0 [mmHg] | |

| Record name | Isopropylidene glycerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-79-8 | |

| Record name | Solketal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solketal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-4-methanol, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Solketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-dioxolan-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLKETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XK098O8ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYLIDENE GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-26.4 °C | |

| Record name | ISOPROPYLIDENE GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0790 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Solketal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solketal, systematically named (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is a versatile and valuable chemical compound derived from the reaction of glycerol with acetone.[1][2] As a protected form of glycerol, it serves as a crucial intermediate in a wide array of chemical syntheses.[3] Its chiral nature, stemming from the central carbon of the original glycerol backbone, allows for its use as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.[4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in research and development.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a faint, pleasant odor.[5] It is characterized by its miscibility with water and most organic solvents, a property that makes it a useful green solvent in various applications.[6] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol | [6] |

| Synonyms | Isopropylidene glycerol, Acetone ketal of glycerol | [6] |

| CAS Number | 100-79-8 | [6] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molar Mass | 132.16 g/mol | [1] |

| Appearance | Clear, colorless liquid | [5] |

Physical Properties

| Property | Value | Source(s) |

| Density | 1.060 - 1.066 g/mL at 20-25 °C | [1] |

| Boiling Point | 188 - 191 °C at 760 mmHg | [1] |

| Melting Point | Approximately -26 to -50 °C | [1] |

| Flash Point | 80 - 90 °C | [6] |

| Viscosity | ~11 cP at 20-25 °C | [1] |

| Vapor Pressure | ~0.143 - 1.07 mmHg at 25 °C | [1] |

| Solubility | Miscible with water and most organic solvents | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following sections provide typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Proton NMR): The 1H NMR spectrum of this compound typically shows distinct signals for the methyl, methylene, and methine protons.

-

Chemical Shifts (δ) in CDCl₃:

-

δ 1.35 (s, 3H, CH₃)

-

δ 1.41 (s, 3H, CH₃)

-

δ 2.0 (br s, 1H, OH)

-

δ 3.76 (dd, 1H, CH₂)

-

δ 4.06 (dd, 1H, CH₂)

-

δ 4.13 (d, 2H, CH₂)

-

δ 4.31 (m, 1H, CH)[6]

-

-

-

13C NMR (Carbon NMR): The 13C NMR spectrum provides information about the carbon framework of the molecule.

-

Chemical Shifts (δ) in CDCl₃:

-

δ 25.31 (CH₃)

-

δ 26.66 (CH₃)

-

δ 66.27 (CH₂)

-

δ 68.08 (CH₂)

-

δ 73.21 (CH)

-

δ 109.92 (C(CH₃)₂)[6]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2980-2880 | C-H stretch (sp³) | Alkane |

| ~1380 and ~1370 | C-H bend (gem-dimethyl) | Isopropylidene group |

| ~1250-1050 | C-O stretch | Ether and Alcohol |

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 132, corresponding to its molecular weight. Common fragmentation patterns involve the loss of a methyl group (m/z 117) and other fragments characteristic of the dioxolane ring structure.[7]

Experimental Protocols

Synthesis of this compound from Glycerol and Acetone

The most common method for synthesizing this compound is the acid-catalyzed ketalization of glycerol with acetone.[2] This reaction is reversible, and an excess of acetone is often used to drive the equilibrium towards the product.[8]

-

Glycerol (1 mol)

-

Acetone (5-10 mol excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, 0.01-0.05 mol)[9][10]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Fractional distillation apparatus[1]

-

To a round-bottom flask, add glycerol, a significant excess of acetone, and the acid catalyst.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 60 °C) with continuous stirring. The reaction progress can be monitored by techniques such as GC-MS.[6]

-

After several hours (typically 2-6 hours, depending on the catalyst and scale), cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Remove the excess acetone using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 80-82 °C at 10 mmHg.[1]

Caption: Synthesis of this compound from Glycerol and Acetone.

Acid-Catalyzed Hydrolysis of this compound

The hydrolysis of this compound back to glycerol and acetone is an important reaction, particularly in the context of its use as a protecting group. This reaction is typically carried out in the presence of an acid catalyst and water.[9]

-

This compound (1 mol)

-

Water (excess)

-

Acid catalyst (e.g., dilute HCl, Amberlyst-15)[9]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle (optional)

-

In a round-bottom flask, dissolve this compound in an excess of water.

-

Add a catalytic amount of a strong acid or an acidic resin.

-

Stir the mixture at room temperature or with gentle heating to accelerate the reaction. The progress of the hydrolysis can be monitored by NMR or GC-MS.[9]

-

Upon completion, the acid catalyst (if solid) can be filtered off. If a mineral acid is used, it can be neutralized with a base.

-

The resulting mixture will contain glycerol and acetone.

Caption: Acid-Catalyzed Hydrolysis of this compound.

Reactivity and Applications

Protecting Group Chemistry

This compound is widely used as a protecting group for the 1,2-diol functionality of glycerol. The formation of the cyclic ketal masks two of the three hydroxyl groups, allowing for selective reactions at the remaining primary hydroxyl group. The isopropylidene group is stable under basic and neutral conditions but can be readily removed under acidic conditions, regenerating the diol.[3]

References

- 1. Purification [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. A Rapid and Green Method for the Preparation of this compound Carbonate from Glycerol | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. vlab.amrita.edu [vlab.amrita.edu]

Physical characteristics of isopropylidene glycerol

An In-depth Technical Guide to the Physical Characteristics of Isopropylidene Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidene glycerol, also known by the trade name Solketal and chemically as 2,2-dimethyl-1,3-dioxolane-4-methanol, is a versatile and widely utilized chemical intermediate.[1][2] Its unique structure, derived from the protection of two adjacent hydroxyl groups of glycerol with an isopropylidene group, imparts a favorable combination of properties, including miscibility with a broad range of polar and non-polar solvents.[1] This technical guide provides a comprehensive overview of the core physical characteristics of isopropylidene glycerol, presenting quantitative data in a structured format, detailing relevant experimental methodologies, and illustrating the relationships between these properties.

Chemical Identity

-

Chemical Name: (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol[3]

-

Synonyms: Isopropylidene glycerol, this compound, 1,2-Isopropylidene-rac-glycerol[3]

-

CAS Number: 100-79-8[2]

-

Molecular Formula: C₆H₁₂O₃[2]

-

Molecular Weight: 132.16 g/mol [2]

Physical Properties

The physical characteristics of isopropylidene glycerol are critical for its application in various fields, including as a solvent, a building block in chemical synthesis, and a component in pharmaceutical formulations. A summary of these properties is presented in the table below.

| Physical Property | Value | Conditions |

| Appearance | Clear, colorless liquid | Ambient |

| Odor | Practically odorless | Ambient |

| Molecular Weight | 132.16 g/mol | - |

| Density | 1.062 - 1.072 g/cm³ | 20-25 °C |

| Boiling Point | 188 - 191 °C | 760 mmHg |

| 82 - 83 °C | 10 - 14 mmHg | |

| Melting Point | Approximately -26.4 °C | - |

| Refractive Index (n_D) | 1.433 - 1.438 | 20 °C |

| Solubility | Miscible with water, alcohols, ethers, esters, and aromatic hydrocarbons. | Ambient |

Experimental Protocols

The accurate determination of the physical properties of isopropylidene glycerol is essential for its quality control and application. The following sections detail the methodologies for measuring key physical characteristics.

Synthesis and Purification (Cited Example)

A well-documented synthesis and purification of dl-isopropylideneglycerol is provided in Organic Syntheses by Mary Renoll and Melvin S. Newman. The physical properties reported in this procedure are often cited as reference values.

-

Reaction: Glycerol is reacted with acetone in the presence of a p-toluenesulfonic acid catalyst, with the continuous removal of water via azeotropic distillation with petroleum ether.

-

Purification: After neutralization, the excess solvent is removed by distillation under reduced pressure. The final product is then purified by fractional distillation.

-

Property Measurement: The boiling point of the purified fraction is recorded during distillation. The refractive index and density are measured from the collected, purified liquid.

Density Measurement

The density of a liquid can be determined using several methods. A common and accurate method involves the use of a pycnometer.

-

Principle: The density is calculated from the mass of the liquid that completely fills a container of a known volume at a specific temperature.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid (isopropylidene glycerol), ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat-controlled water bath to reach the desired temperature (e.g., 20°C or 25°C).

-

The volume is adjusted to the calibration mark, and the outside of the pycnometer is carefully dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Distillation Method: During a fractional distillation for purification, the boiling point is the temperature at which the liquid-vapor equilibrium is established, and a steady stream of distillate is collected. The temperature is measured at the vapor phase, just below the side arm of the distillation head. For reduced pressure distillations, a manometer is used to measure the pressure, which must be reported with the boiling point.

-

Micro Boiling Point Method: For smaller quantities, a capillary tube method can be employed. A small amount of the liquid is placed in a larger tube, and a sealed capillary tube is inverted into it. The apparatus is heated, and the boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: An Abbe refractometer is commonly used for this measurement.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and light is passed through the sample.

-

The controls are adjusted to bring a sharp line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the calibrated scale.

-

The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

-

Solubility Assessment

The solubility of isopropylidene glycerol in various solvents is a key aspect of its utility.

-

Qualitative Assessment: A simple visual method can be used. A small amount of isopropylidene glycerol is added to a test tube containing the solvent of interest. The mixture is agitated, and the formation of a single, clear phase indicates miscibility. The process can be repeated with increasing amounts of the solute to observe the extent of solubility. Isopropylidene glycerol is known to be miscible with water and a wide range of organic solvents.[1]

Visualization of Physical Property Relationships

The following diagram illustrates the logical hierarchy and interrelation of the key physical properties of isopropylidene glycerol.

Caption: Relationship between fundamental, bulk, and solvent properties of isopropylidene glycerol.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Solketal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solketal, systematically known as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is a versatile chiral building block and a green solvent of significant interest in the chemical and pharmaceutical industries.[1][2] As a protected form of glycerol, it offers a strategic advantage in organic synthesis, particularly in the preparation of glycerides and other complex molecules.[3][4] This guide provides a comprehensive overview of the structure, stereochemistry, and key experimental methodologies related to this compound, tailored for a technical audience.

Structure and Chemical Identity

This compound is a cyclic ketal formed from the reaction of glycerol and acetone.[2] The structure features a 1,3-dioxolane ring with a hydroxymethyl substituent at the 4-position and two methyl groups at the 2-position.[1]

-

IUPAC Name: (2,2-dimethyl-1,3-dioxolan-4-yl)methanol[1]

-

Molecular Formula: C₆H₁₂O₃[1]

-

CAS Number:

-

Synonyms: Isopropylidene glycerol, Glycerol acetonide[1]

Stereochemistry

The crucial stereochemical feature of this compound is the presence of a single chiral center at the C4 position of the dioxolane ring.[3] This gives rise to two enantiomers: (R)-Solketal and (S)-Solketal. Commercially available this compound is often a racemic mixture of these two enantiomers.[2] The stereochemistry of the starting glycerol molecule dictates the configuration of the resulting this compound. The selective synthesis of either the (R) or (S) enantiomer is of paramount importance for the synthesis of stereospecific pharmaceuticals and other chiral molecules.[5]

Quantitative Data Summary

The physical and chemical properties of racemic this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.063 g/mL at 25 °C | |

| Boiling Point | 188-189 °C | [1] |

| Melting Point | -26 °C | [6] |

| Flash Point | 80 °C | [6] |

| Solubility in Water | Miscible | [1] |

| Refractive Index (n²⁰/D) | ~1.434 |

Experimental Protocols

Synthesis of Racemic this compound

The most common method for synthesizing racemic this compound is the acid-catalyzed ketalization of glycerol with acetone.[3]

Materials:

-

Glycerol

-

Acetone (in excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15 resin)[7]

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol and a molar excess of acetone (typically a 1:6 to 1:10 molar ratio of glycerol to acetone).[7]

-

Add a catalytic amount of an acid catalyst (e.g., 1-5 mol% of p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux (approximately 60 °C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by TLC or GC.[7]

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the product by vacuum distillation.

Stereochemical Analysis

The determination of the enantiomeric excess (e.e.) of a this compound sample is critical for applications requiring a specific enantiomer. The two primary methods for this analysis are polarimetry and chiral High-Performance Liquid Chromatography (HPLC).

Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. A polarimeter measures this angle of rotation.[8]

Procedure:

-

Prepare a solution of the this compound sample of known concentration in a suitable solvent (e.g., chloroform).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the sample solution and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters and 'c' is the concentration in g/mL.[9]

-

The enantiomeric excess can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers.[10]

Procedure:

-

Dissolve the this compound sample in the mobile phase.

-

Inject the sample onto a chiral HPLC column (e.g., a cyclodextrin-based column).

-

Elute the sample with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

-

Detect the separated enantiomers using a suitable detector (e.g., a UV detector).

-

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of this compound.

-

¹H NMR (CDCl₃, 500 MHz): δ (ppm) 4.25-4.35 (m, 1H, -CH-), 4.10-4.20 (dd, 1H, -CH₂-O-), 3.70-3.80 (dd, 1H, -CH₂-O-), 3.55-3.65 (m, 2H, -CH₂OH), 2.20 (t, 1H, -OH), 1.42 (s, 3H, -CH₃), 1.35 (s, 3H, -CH₃).[2]

-

¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 109.5 (-C(CH₃)₂-), 76.5 (-CH-), 66.5 (-CH₂-O-), 63.0 (-CH₂OH), 26.8 (-CH₃), 25.5 (-CH₃).[2]

-

IR (neat): ν (cm⁻¹) 3400 (br, O-H), 2980, 2930 (C-H), 1215, 1160, 1050 (C-O).[11]

-

Mass Spectrometry (EI): m/z (%) 117 (M-CH₃)⁺, 101, 73, 59, 43.[12]

Visualizations

Caption: Synthesis of this compound from Glycerol and Acetone.

Caption: Workflow for Determining the Enantiomeric Excess of this compound.

References

- 1. This compound | C6H12O3 | CID 7528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Page loading... [wap.guidechem.com]

- 5. preprints.org [preprints.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pp.bme.hu [pp.bme.hu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes [scielo.org.za]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Enantiomers of Solketal: (R)-Solketal and (S)-Solketal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solketal, or (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a versatile chiral building block derived from the renewable resource glycerol. Its two enantiomers, (R)-(-)-Solketal and (S)-(+)-Solketal, serve as crucial intermediates in the stereoselective synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical industry. The distinct stereochemical configurations of these enantiomers offer unique pathways for the construction of complex chiral architectures, making a thorough understanding of their properties, synthesis, and applications essential for researchers in organic synthesis and drug development. This technical guide provides an in-depth comparison of (R)- and (S)-Solketal, detailing their physicochemical properties, enantioselective synthetic routes, and specific applications as chiral synthons. Experimental protocols for key synthetic transformations and analytical separation are provided, alongside visualizations of reaction pathways to illustrate the pivotal role of stereochemistry.

Introduction

The principle of chirality is fundamental in drug design and development, as the physiological activity of a drug is often intrinsically linked to its three-dimensional structure. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry.

This compound, a protected form of glycerol, possesses a single stereocenter, making it an ideal and cost-effective chiral pool starting material. The availability of both (R)- and (S)-enantiomers provides access to a diverse range of chiral synthons for the synthesis of complex target molecules, including beta-blockers, prostaglandins, and phospholipids. This guide aims to provide a detailed technical overview of (R)- and (S)-Solketal, equipping researchers with the knowledge to effectively utilize these valuable chiral building blocks in their synthetic endeavors.

Physicochemical Properties

The enantiomers of this compound share identical physical properties, with the exception of their interaction with plane-polarized light, a defining characteristic of chiral molecules. A summary of their key physicochemical properties is presented in Table 1.

| Property | (R)-(-)-Solketal | (S)-(+)-Solketal | Racemic (±)-Solketal |

| CAS Number | 14347-78-5[1] | 22323-82-6[1] | 100-79-8[1] |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol [2] | 132.16 g/mol [2] | 132.16 g/mol [2] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Density (25 °C) | 1.063 g/mL | 1.07 g/mL | 1.063 g/mL[1] |

| Boiling Point | 188-189 °C | 82-83 °C / 14 mmHg | 188-189 °C[1] |

| Refractive Index (n20/D) | ~1.434 | 1.434 | 1.434[3] |

| Specific Optical Rotation ([α]20/D) | -13.6° (neat) | +13.5° (neat) | 0° |

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure (R)- and (S)-Solketal can be achieved through two primary strategies: the resolution of racemic this compound or direct asymmetric synthesis from chiral precursors.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed method for separating enantiomers, exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. Lipase-catalyzed enzymatic kinetic resolution is a particularly effective and environmentally benign approach for obtaining enantiopure this compound derivatives.

This protocol describes the kinetic resolution of racemic this compound acetate using a lipase to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Materials:

-

Racemic (±)-solketal acetate

-

Lipase from Pseudomonas cepacia (PSL-C)

-

tert-Butyl methyl ether (MTBE)

-

Phosphate buffer (pH 7)

-

Vinyl acetate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Enzymatic Hydrolysis:

-

To a solution of racemic (±)-solketal acetate (1 mmol) in a mixture of MTBE (10 mL) and phosphate buffer (pH 7, 1 mL), add lipase from Pseudomonas cepacia (50 mg).

-

Stir the mixture at room temperature (25 °C) and monitor the reaction progress by chiral HPLC or GC.

-

The lipase will preferentially hydrolyze the (R)-acetate to (R)-solketal, leaving the unreacted (S)-solketal acetate.

-

Quench the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

-

-

Work-up and Separation:

-

Filter off the enzyme and wash with MTBE.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting mixture of (S)-solketal acetate and (R)-solketal by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.

-

-

Hydrolysis of (S)-Solketal Acetate:

-

The purified (S)-solketal acetate can be hydrolyzed to (S)-solketal using a base such as potassium carbonate in methanol.

-

Logical Workflow for Kinetic Resolution:

Caption: Lipase-catalyzed kinetic resolution of racemic this compound acetate.

Asymmetric Synthesis from Chiral Pool Precursors

(S)-Solketal is commonly synthesized from D-mannitol, a readily available and inexpensive chiral starting material. Conversely, (R)-Solketal can be prepared from L-ascorbic acid (Vitamin C).

This multi-step synthesis involves the protection of the diols of D-mannitol, oxidative cleavage, and reduction.

Materials:

-

D-Mannitol

-

Acetone

-

Anhydrous copper (II) sulfate or another suitable Lewis acid

-

Sodium periodate (NaIO₄)

-

Sodium borohydride (NaBH₄)

-

Methanol, Dichloromethane, and other necessary solvents

Procedure:

-

Di-acetonide formation:

-

Suspend D-mannitol in acetone and add a catalytic amount of a Lewis acid (e.g., anhydrous copper (II) sulfate).

-

Stir the mixture at room temperature until the D-mannitol dissolves.

-

Neutralize the acid, filter, and concentrate the filtrate to obtain 1,2:5,6-di-O-isopropylidene-D-mannitol.

-

-

Oxidative cleavage:

-

Dissolve the di-acetonide in a suitable solvent (e.g., dichloromethane/water).

-

Add sodium periodate portion-wise at 0 °C and stir until the reaction is complete (monitored by TLC).

-

Extract the product, (R)-2,3-O-isopropylideneglyceraldehyde, into an organic solvent.

-

-

Reduction:

-

Dissolve the crude glyceraldehyde derivative in methanol and cool to 0 °C.

-

Add sodium borohydride portion-wise and stir until the reaction is complete.

-

Quench the reaction, remove the solvent, and purify the residue by distillation or column chromatography to yield (S)-Solketal.

-

Synthetic Pathway from D-Mannitol to (S)-Solketal:

Caption: Synthesis of (S)-Solketal from D-Mannitol.

Applications in Drug Development

The stereochemically defined structures of (R)- and (S)-Solketal make them invaluable starting materials for the synthesis of enantiomerically pure pharmaceuticals. The choice of enantiomer is critical as it dictates the stereochemistry of the final active pharmaceutical ingredient (API).

Synthesis of β-Adrenergic Blockers (β-Blockers)

Many β-blockers are chiral, with the (S)-enantiomer typically exhibiting significantly higher therapeutic activity. (R)-Solketal is a common precursor for the synthesis of (S)-β-blockers such as (S)-propranolol.

The synthesis involves the conversion of (R)-Solketal to a chiral epoxide, which is then opened by an amine to introduce the side chain of the β-blocker.

Caption: Stereospecific synthesis of (S)-Propranolol from (R)-Solketal.

Synthesis of Prostaglandins

Prostaglandins are a group of lipid compounds with diverse physiological effects. Their complex structures often contain multiple stereocenters. (S)-Solketal can be used as a chiral building block to introduce specific stereochemistry during the synthesis of certain prostaglandin analogues. The synthesis of prostaglandins often involves the construction of a cyclopentane ring with specific stereochemistry, and (S)-solketal can serve as a starting material for one of the side chains, ensuring the correct absolute configuration at a key stereocenter.

Analytical Separation of Enantiomers

The analysis of the enantiomeric purity of this compound is crucial for quality control in its synthesis and application. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying the enantiomers.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Prepare a sample of the this compound to be analyzed in the mobile phase.

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

-

Inject the sample and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Conclusion

(R)- and (S)-Solketal are indispensable chiral building blocks in modern organic synthesis, particularly for the development of enantiomerically pure pharmaceuticals. Their distinct stereochemical identities, coupled with their ready availability from renewable resources, make them highly valuable synthons. A thorough understanding of their properties, enantioselective synthesis, and stereospecific applications is paramount for researchers aiming to design and construct complex chiral molecules with high efficiency and stereocontrol. The experimental protocols and workflows provided in this guide offer a practical foundation for the utilization of these versatile enantiomers in the laboratory and in the pursuit of novel therapeutic agents.

References

Spectroscopic Profile of Solketal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a versatile building block in chemical synthesis. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.26 | Singlet | 3H | Methyl (CH₃) |

| 1.30 | Singlet | 3H | Methyl (CH₃) |

| 2.0 | Broad Singlet | 1H | Hydroxyl (-OH) |

| 3.36 - 4.80 | Multiplet | 5H | -CH and -CH₂ groups of the five-membered ring |

Solvent: DMSO-d6. Spectrometer: BRUKER BioSpin 500, Advance III HD 500 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 25.77 | -CH₃ |

| 27.11 | -CH₃ |

| 62.67 | -CH₂ (ring) |

| 66.58 | -CH₂ (ring) |

| 76.52 | -CH (ring) |

| 76.78 | -CH (ring) |

| 108.56 | Ketal Carbon |

Solvent: DMSO-d6. Spectrometer: BRUKER BioSpin 500, Advance III HD 500 MHz.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3640–3610 | Strong, Sharp | O–H stretch (free hydroxyl) |

| 3500–3200 | Strong, Broad | O–H stretch (H–bonded) |

| 3000–2850 | Medium | C–H stretch (alkanes) |

| 1320–1000 | Strong | C–O stretch |

| 1250–1020 | Medium | C–N stretch (if applicable as impurity) |

| 950–910 | Medium | O–H bend |

Note: The IR spectrum of this compound is characterized by a prominent broad absorption for the hydroxyl group and strong C-O stretching bands. The exact peak positions and intensities can vary based on the sample preparation and instrument.

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 43 | High | [C₃H₇]⁺ |

| 59 | Medium | [C₃H₇O]⁺ |

| 117 | High | [M-CH₃]⁺ |

The mass spectrum of this compound typically shows a prominent peak for the loss of a methyl group from the molecular ion. The base peak is often observed at m/z 43.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-20 mg of this compound.[3] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean vial.[3]

-

Ensure complete dissolution by gentle vortexing or sonication.[3]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[3]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay is crucial.

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and label the peaks in both ¹H and ¹³C NMR spectra.

-

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrument Setup and Data Acquisition :

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known functional group frequencies.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be optimized for the instrument's sensitivity.

-

-

Instrument Setup and Data Acquisition :

-

Set the GC oven temperature program. An initial temperature of 80°C, ramped at 20°C/min to 220°C can be a starting point.[1]

-

Set the injector and detector temperatures (e.g., 250°C and 300°C, respectively).[1]

-

Use a suitable capillary column (e.g., HP-5).[1]

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The eluting compounds are introduced into the mass spectrometer.

-

Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

-

-

Data Processing :

-

Analyze the gas chromatogram to determine the retention time of this compound.

-

Analyze the mass spectrum corresponding to the this compound peak.

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Compare the obtained mass spectrum with a library database for confirmation.

-

Workflow Visualizations

Synthesis and Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound from glycerol and acetone, followed by purification and spectroscopic characterization.

Caption: Workflow for this compound Synthesis and Analysis.

Logic of Spectroscopic Structure Elucidation

This diagram outlines the logical process of using different spectroscopic techniques to confirm the structure of this compound.

Caption: Logic of this compound Structure Elucidation.

References

Solketal from Crude Glycerol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, purification, and application of solketal derived from crude glycerol, tailored for professionals in scientific research and pharmaceutical development.

This technical guide provides a comprehensive overview of the conversion of crude glycerol, a byproduct of biodiesel production, into this compound (2,2-dimethyl-1,3-dioxolane-4-methanol). This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry as a green solvent, a chiral building block for complex molecule synthesis, and a precursor for various derivatives.[1][2] This document details the catalytic processes, experimental protocols, and analytical methods for the synthesis and purification of this compound, presenting quantitative data in a clear, comparative format.

Catalytic Synthesis of this compound from Crude Glycerol

The primary route for this compound synthesis is the acid-catalyzed ketalization of glycerol with acetone.[3] This reaction is reversible, and various catalysts have been investigated to enhance glycerol conversion and this compound selectivity.[4] The choice of catalyst is critical and influences reaction conditions and overall process efficiency.

Heterogeneous Acid Catalysts

Heterogeneous catalysts are favored due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosivity compared to homogeneous catalysts.[3] Key categories of heterogeneous catalysts include:

-

Ion Exchange Resins: These are among the most effective catalysts, demonstrating high glycerol conversion rates in short reaction times.[4] Resins like Amberlyst-15 and Purolite PD206 are commonly used.[4][5]

-

Zeolites: These microporous aluminosilicate minerals offer good catalytic activity and selectivity. Hierarchical zeolites, containing both micropores and mesopores, have shown enhanced performance due to improved accessibility of active sites.[6]

-

Mesoporous Silica: Materials like MCM-41 and SBA-15, often functionalized with acid groups, provide a large surface area for the reaction, leading to high conversion and selectivity.[7]

-

Sulfated Zirconia: These solid superacid catalysts have demonstrated high activity and stability, achieving significant glycerol conversion even at moderate temperatures.[8]

Homogeneous Acid Catalysts

While effective, homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid present challenges in separation and catalyst recovery.[3][9]

Quantitative Data on this compound Synthesis

The following tables summarize the performance of various catalytic systems for the synthesis of this compound from glycerol.

Table 1: Performance of Ion Exchange Resin Catalysts

| Catalyst | Acetone:Glycerol Molar Ratio | Temperature (°C) | Catalyst Loading (wt%) | Time (h) | Glycerol Conversion (%) | This compound Selectivity (%) | Reference |

| Amberlyst-15 | 6:1 | 40 | 5 | 0.25 | 95 | >98 | [4] |

| Purolite PD206 | 3:1 | 55 | 5 | 2 | 85 | - | [5] |

| Lewatit GF101 | 3-12:1 | 30-40 | 0.5-1.0 | - | - | - | [10] |

| DT-851 Sulfonic Acid Resin | 20:1 (mass ratio) | 58 | 5 | 2 | 95 (yield) | >99 (purity) | [11] |

Table 2: Performance of Zeolite Catalysts

| Catalyst | Acetone:Glycerol Molar Ratio | Temperature (°C) | Catalyst Loading (wt%) | Time (h) | Glycerol Conversion (%) | This compound Selectivity (%) | Reference |

| H-Beta Zeolite | 4:1 | 60 | 5 | - | 72 | 72 | [7] |

| Hierarchical MFI Zeolite | 1:1 | 70 | 1 | - | >80 | ~100 | [6] |

| Cu-ZSM-5 | - | - | - | - | 99 | 96 | [12] |

Table 3: Performance of Mesoporous Silica and Other Catalysts

| Catalyst | Acetone:Glycerol Molar Ratio | Temperature (°C) | Catalyst Loading (wt%) | Time (h) | Glycerol Conversion (%) | This compound Selectivity (%) | Reference |

| Zr-TUD-1 | - | - | - | 6 | 64 | 100 | [13] |

| Hf-TUD-1 | - | - | - | 6 | 65 | 100 | [13] |

| SO₄²⁻/ZnAl₂O₄–ZrO₂ | 10:1 | 70 | 3 | 2 | 99.3 | 98 | [3] |

| Sulfated Zirconia (Zr-S-400) | 6:1 | 40 | - | 1 | 80 | 88 | [8] |

Experimental Protocols

This section provides generalized, step-by-step methodologies for the synthesis, purification, and analysis of this compound from crude glycerol.

General Synthesis of this compound using a Heterogeneous Catalyst

-

Reactor Setup: A three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer is assembled in a temperature-controlled heating mantle or water bath.[5][14]

-

Reactant Charging: Crude glycerol and acetone are added to the flask in a predetermined molar ratio (e.g., 1:6 glycerol to acetone).[8]

-

Catalyst Addition: The selected heterogeneous catalyst (e.g., ion exchange resin, zeolite) is added to the reactant mixture, typically at a loading of 1-5 wt% relative to the mass of glycerol.[5][6]

-

Reaction: The mixture is heated to the desired reaction temperature (typically 40-70 °C) and stirred vigorously for the specified reaction time (ranging from 15 minutes to several hours).[4][8]

-

Catalyst Separation: After the reaction is complete, the mixture is cooled, and the solid catalyst is separated by filtration.[3]

Purification of this compound

-

Removal of Excess Acetone: The unreacted acetone is removed from the filtrate by rotary evaporation under reduced pressure.[15]

-

Distillation: The resulting liquid, containing this compound, unreacted glycerol, and water, is subjected to distillation to separate the more volatile this compound from the less volatile glycerol.[1] This step is crucial for obtaining high-purity this compound.

Analytical Quantification of this compound

Gas chromatography (GC) is the primary method for analyzing the reaction products and determining the glycerol conversion and this compound selectivity.

-

Sample Preparation: A sample of the reaction mixture is withdrawn, and the catalyst is filtered out. The sample may be diluted with a suitable solvent (e.g., ethanol, isopropanol) before injection into the GC.[16]

-

GC Analysis: The analysis is typically performed on a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating polar compounds (e.g., DB-5MS).[1]

-

Quantification: The concentrations of glycerol and this compound are determined by comparing the peak areas in the chromatogram to those of standard solutions of known concentrations.[17] Glycerol conversion and this compound selectivity can then be calculated.

Applications in Drug Development

This compound's chirality and the presence of a free hydroxyl group make it a valuable building block in the synthesis of complex pharmaceutical molecules.[1] It serves as a protected form of glycerol, allowing for selective reactions at the primary hydroxyl group.[18] After modification, the protective isopropylidene group can be easily removed under acidic conditions to reveal the diol functionality for further synthetic transformations. This strategy is employed in the synthesis of various chiral intermediates and active pharmaceutical ingredients (APIs).

Visualized Workflows and Pathways

The following diagrams illustrate the key processes and relationships in the production and application of this compound.

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

References

- 1. jurnalfkipuntad.com [jurnalfkipuntad.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A facile approach for the synthesis of this compound, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. wqin.lakeheadu.ca [wqin.lakeheadu.ca]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of this compound with Catalyst Sulfonic Acid Resin | Scientific.Net [scientific.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. matec-conferences.org [matec-conferences.org]

- 15. frontiersin.org [frontiersin.org]

- 16. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. diva-portal.org [diva-portal.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Key Applications of Solketal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solketal, or (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is a versatile and valuable compound in modern organic synthesis. Derived from the acid-catalyzed ketalization of glycerol with acetone, this bio-based molecule has garnered significant attention for its multifaceted applications.[1][2] It serves as an efficient protecting group for diols, a chiral building block for asymmetric synthesis, and an environmentally benign or "green" solvent.[2][3][4] This guide provides a comprehensive overview of these core applications, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate key synthetic workflows and principles.

Introduction to this compound

This compound is a protected form of glycerol, a readily available and inexpensive byproduct of biodiesel production.[2][5] The reaction of glycerol with acetone in the presence of an acid catalyst yields primarily the five-membered ring structure known as this compound, with high selectivity over the six-membered ring isomer.[1] This transformation is not only a prime example of waste valorization but also provides a key synthetic intermediate.

Structurally, this compound possesses a primary hydroxyl group that is available for further reactions, while the adjacent secondary and primary hydroxyls of the original glycerol are masked as an isopropylidene ketal.[6] Crucially, the C4 carbon of the dioxolane ring is a chiral center, meaning this compound can be used as a racemate or as the pure (R)- or (S)-enantiomer, making it a valuable starting material for stereoselective synthesis.[3]

This compound as a Protecting Group for Diols

One of the most common applications of this compound is in its precursor form—the isopropylidene group—as a protecting group for 1,2- and 1,3-diols. The formation of the this compound structure itself is a classic example of this protection strategy.

Core Principles: The isopropylidene ketal is stable to a wide range of reaction conditions, including basic, nucleophilic, and oxidative environments, yet can be readily removed (deprotected) under acidic aqueous conditions.[3] This allows for selective reaction at other sites of a polyol molecule. The free primary hydroxyl group of this compound itself can be esterified or etherified, and the protecting group can be subsequently removed to reveal the diol.[3]

Workflow for Protection and Deprotection: The general workflow involves the acid-catalyzed reaction of a diol with acetone (or a related ketone/acetal) to form the protected intermediate, followed by the desired synthetic transformations, and concluded by acid-catalyzed hydrolysis to remove the protecting group.

Diagram 1: Workflow for diol protection using an isopropylidene group.

Quantitative Data for this compound Synthesis (Protection of Glycerol)

The synthesis of this compound is a well-studied, equilibrium-limited reaction. High yields are achieved by using an excess of acetone or by removing the water byproduct.[1] A variety of catalysts, particularly heterogeneous solid acids, have been developed to improve efficiency and facilitate catalyst recycling.

| Catalyst | Acetone/Glycerol Molar Ratio | Temp. (°C) | Time | Glycerol Conversion (%) | This compound Selectivity (%) | Reference |

| FeCl₃/γ-Al₂O₃ | 10:1 | 25 | 30 min | 99.89 | 98.36 | [7][8] |

| SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ) | - | - | - | 99.3 | >98 (Yield) | [9][10] |

| Amberlyst-15 | - | 70 | 15 min | 95 | 99 | [11] |

| Amberlyst-46 | 6:1 | 60 | 30 min | 84 (Yield) | - | [12] |

| H-BEA Zeolite | 4:1 | 60 | - | 72 | 98 | [13] |

| Phosphotungstic Acid (PW₁₂) | 15:1 | Room Temp. | 5 min | 99.2 | 97.0 | [11] |

Experimental Protocol: Synthesis of this compound using FeCl₃/γ-Al₂O₃

This protocol is based on the highly efficient method described by Long et al. (2022).[7][8]

Materials:

-

Glycerol

-

Acetone

-

FeCl₃/γ-Al₂O₃ catalyst (0.2 mol% relative to glycerol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Temperature-controlled bath

Procedure:

-

To a round-bottom flask, add glycerol and acetone in a 1:10 molar ratio.

-

Add the FeCl₃/γ-Al₂O₃ catalyst (0.2 mol% based on the amount of glycerol).

-

Place the flask in a water bath maintained at 25°C and stir the mixture vigorously.

-

Allow the reaction to proceed for 30 minutes.

-

Upon completion, the heterogeneous catalyst can be removed by filtration for reuse.

-

The excess acetone can be removed from the filtrate via rotary evaporation.

-

The resulting product can be analyzed by GC-MS to confirm a glycerol conversion of ~99.9% and this compound selectivity of ~98.4%.[7][8]

This compound as a Chiral Building Block

The inherent chirality of this compound makes it an invaluable synthon for the asymmetric synthesis of complex molecules, particularly pharmaceuticals.[4] Enantiomerically pure (R)- or (S)-Solketal can be used to introduce a specific stereocenter that guides the formation of subsequent chiral centers or becomes part of the final molecular scaffold.

Key Applications:

-

Synthesis of Beta-Blockers: Chiral this compound is a common precursor for synthesizing the glycidyl ether intermediate required for producing beta-blockers like propranolol.[14]

-

Synthesis of Triglycerides: It is widely used for the regioselective synthesis of mono-, di-, and triglycerides by esterifying the free hydroxyl group, followed by deprotection and further esterification.[3]

-

General Chiral Intermediates: It serves as a starting material for various chiral molecules that are otherwise difficult to obtain from natural sources.[4]

Diagram 2: Generalized pathway for synthesizing a chiral epoxide intermediate from this compound.

Quantitative Data for this compound-Derived Syntheses

The efficiency of syntheses using this compound as a chiral building block is typically measured by the yield and the preservation of stereochemical integrity (enantiomeric excess, e.e.).

| Starting Material | Target Product Type | Reaction | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference Context |

| This compound | Fatty Acid this compound Esters (FASEs) | Acid-catalyzed esterification | 80 - 99 | >99 (assumed) | [15] |

| (S)-Betaxolol Intermediate | (S)-Betaxolol | Heck arylation approach | 96 | 99 | [16] |

| N,O-bisacetylated Betaxolol | (S)-Betaxolol | Enzymatic hydrolysis | - | 91 | [16] |

Experimental Protocol: Acid-Catalyzed Esterification of this compound with a Fatty Acid

This protocol is adapted from the solvent-free synthesis of Fatty Acid this compound Esters (FASEs) described by Granelli et al. (2018).[15]

Materials:

-

This compound (1.5 molar equivalents to the fatty acid)

-

Free Fatty Acid (e.g., Lauric Acid, 1.0 eq)

-

p-Toluenesulfonic acid (PTSA, 5% w/w of the fatty acid)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar, heating mantle

-

Saturated sodium carbonate solution

-

Chloroform and water for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Combine the fatty acid, this compound (1.5 eq), and PTSA (5% w/w) in the flask.

-

Heat the mixture to 60°C and stir vigorously for 4 hours. Monitor the reaction for the disappearance of the fatty acid starting material (e.g., by TLC or GC).

-

After completion, cool the reaction mixture and quench by neutralizing the PTSA with a saturated solution of sodium carbonate until the solution is basic.

-

Transfer the mixture to a separatory funnel and partition between chloroform and water.

-

Separate the organic layer, wash it three times with water, and then dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent (chloroform and any excess this compound) using a rotary evaporator.

-

The resulting FASE product can be purified further by flash column chromatography if necessary, yielding the pure ester with high selectivity and yields typically ranging from 80-99%.[15]

This compound as a Green Solvent

Beyond its role as a reagent, this compound is recognized as a green solvent, offering a sustainable alternative to conventional petroleum-based solvents.[2] Its properties align well with the principles of green chemistry.

Key Properties and Advantages:

-

Renewable Source: Derived from glycerol, a bio-waste stream.[5]

-

Low Toxicity: Considered to have low toxicity to human health and the environment.[2]

-

Biodegradability: It is biodegradable.

-

High Boiling Point: Its boiling point of 188-189°C reduces volatile organic compound (VOC) emissions.[3]

-

Miscibility: It is miscible with water and most organic solvents, making it versatile for various reaction media and formulations.[6]

This compound is used as a solvent in the production of resins, coatings, and adhesives, and as a carrier in cosmetic and pharmaceutical formulations.[4]

Conclusion

This compound is a cornerstone of modern, sustainable organic synthesis. Its triple role as a diol protecting group, a versatile chiral synthon, and a green solvent makes it an exceptionally valuable tool for researchers and chemical industry professionals. The efficient and high-yield catalytic methods developed for its synthesis from glycerol further enhance its appeal, turning a biodiesel byproduct into a high-value chemical. As the chemical industry continues to move towards more sustainable practices, the applications and importance of this compound are poised to expand even further.

References

- 1. mdpi.com [mdpi.com]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. China What’s the application of this compound? Manufacturer and Supplier | Starsky [starskychemical.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound Reagent|Protected Glycerol for Research [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. A facile approach for the synthesis of this compound, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]

- 10. A facile approach for the synthesis of this compound, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Easy and Fast Production of this compound from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pp.bme.hu [pp.bme.hu]

- 13. uricer.edu.br [uricer.edu.br]

- 14. jmedchem.com [jmedchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Solketal as a Chiral Pool Starting Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of stereoselective synthesis, the "chiral pool" represents a collection of readily available, enantiomerically pure compounds derived from natural sources. These molecules serve as invaluable starting materials for the synthesis of complex chiral molecules, including pharmaceuticals, agrochemicals, and natural products. Among these, Solketal, chemically known as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, has emerged as a versatile and economically viable building block.[1] Derived from glycerol, a byproduct of biodiesel production, this compound offers a sustainable and accessible entry point into chiral chemistry.[2]

This technical guide provides an in-depth exploration of this compound's applications as a chiral pool starting material. It details key chemical transformations, provides experimental protocols for significant reactions, and presents quantitative data to support the efficiency of these methods. Furthermore, this guide illustrates the strategic importance of this compound in the synthesis of bioactive molecules and outlines the signaling pathways they modulate.

Core Synthetic Strategies and Applications

This compound's utility in chiral synthesis stems from its pre-existing stereocenter and the presence of a protected diol, which allows for selective manipulation of the primary hydroxyl group. The two main enantiomers, (R)- and (S)-Solketal, provide access to both enantiomeric series of target molecules.[2]

Synthesis of Beta-Adrenergic Blockers

(S)-Solketal is a key precursor in the enantioselective synthesis of various beta-adrenergic blockers (β-blockers), a class of drugs used to manage cardiovascular diseases.[2][3] The synthesis of (S)-propranolol, a widely used β-blocker, exemplifies the strategic use of this compound. The activity of (S)-(-)-propranolol is reported to be 98 times higher than that of its R-enantiomer.[4][5]

A common synthetic route involves the conversion of the primary hydroxyl group of (R)-Solketal to a good leaving group, typically a tosylate. This is followed by nucleophilic substitution with the desired aryloxide and subsequent ring-opening of the resulting epoxide to introduce the amino group.

Experimental Protocol: Synthesis of (S)-Propranolol from (R)-Solketal

Step 1: Tosylation of (R)-Solketal

A round-bottomed flask is charged with (R)-Solketal (1.0 eq.) and dichloromethane. The solution is cooled to 0 °C, and 4-dimethylaminopyridine (0.60 eq.), p-toluenesulfonyl chloride (1.20 eq.), and triethylamine (1.00 eq.) are added sequentially. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched, and the product, (R)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl 4-methylbenzenesulfonate, is purified by column chromatography.

Step 2: Synthesis of (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane

1-Naphthol (1.0 eq.) is reacted with the tosylated (R)-Solketal from Step 1 in the presence of a base (e.g., K₂CO₃) in a suitable solvent like anhydrous 2-butanone at elevated temperature. This reaction proceeds via an SN2 mechanism, leading to the formation of an ether linkage and subsequent in-situ cyclization to the epoxide with inversion of configuration at the chiral center. The resulting (S)-epoxide is then purified.

Step 3: Synthesis of (S)-Propranolol

A solution of (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq.) in excess isopropylamine and a small amount of water is heated to reflux for several hours.[4] The excess isopropylamine is removed under reduced pressure to yield crude (S)-propranolol, which can be further purified by recrystallization. A reported synthesis of (S)-propranolol via a kinetic resolution of the intermediate α-naphthyl glycidyl ether afforded the product in 60% isolated yield with 90% enantiomeric excess (ee).[4]

Synthesis of Chiral Glycerides and Fatty Acid Esters

This compound is extensively used in the synthesis of structured mono-, di-, and triglycerides. The free primary hydroxyl group can be esterified with a fatty acid, followed by the acidic removal of the isopropylidene protecting group to yield the corresponding monoglyceride.[6][7]

Table 1: Synthesis of Fatty Acid this compound Esters (FASEs)

| Fatty Acid | Product | Isolated Yield (%) | Purity (% GC) |

| Caprylic Acid (C8:0) | 1 | 92 | >99 |

| Lauric Acid (C12:0) | 2 | 80 | 97 |

| Palmitic Acid (C16:0) | 3 | >99 | 92 |

| Stearic Acid (C18:0) | 4 | 87 | >99 |